![molecular formula C18H20F3N3OS B6521591 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946202-29-5](/img/structure/B6521591.png)
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been investigated for their antibacterial potential. This compound’s unique structure may contribute to inhibiting bacterial growth by interfering with essential cellular processes. Researchers explore its effectiveness against specific bacterial strains and mechanisms of action .
Antifungal Properties
Imidazoles are known for their antifungal activity. This compound could be evaluated for its efficacy against fungal pathogens, potentially serving as a basis for developing novel antifungal drugs. Investigating its mode of action and spectrum of activity is crucial .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Researchers study imidazole-based compounds to identify anti-inflammatory agents. This compound might exhibit anti-inflammatory properties by modulating immune responses or inhibiting pro-inflammatory mediators .
Antitumor Potential
The search for effective anticancer agents continues. Imidazole derivatives have shown promise in inhibiting tumor growth. Investigating this compound’s cytotoxicity, selectivity, and potential targets could provide valuable insights for cancer therapy .
Antidiabetic Applications
Given the global rise in diabetes cases, compounds with antidiabetic properties are of great interest. Imidazole-based molecules may influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers could explore this compound’s effects on diabetic models .
Antiviral Activity
Viruses pose significant health challenges. Imidazole-containing compounds have been studied for their antiviral potential. Investigating whether this compound can inhibit viral replication or entry could lead to novel antiviral therapies .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole compounds could be in the development of new drugs to treat various diseases.
properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c19-18(20,21)13-6-8-14(9-7-13)23-16(25)12-26-17-22-10-11-24(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUYJANTMCBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
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